molecular formula C15H27N3 B14569119 1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]- CAS No. 61322-03-0

1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-

Cat. No.: B14569119
CAS No.: 61322-03-0
M. Wt: 249.39 g/mol
InChI Key: BULBADIPONXYCB-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This particular compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- typically involves multiple steps:

    Alkylation: The initial step often involves the alkylation of 1,3-propanediamine with an appropriate alkyl halide.

    Reductive Amination: This step involves the reaction of the intermediate with an aldehyde or ketone in the presence of a reducing agent.

    N-Substitution: The final step involves the substitution of the remaining hydrogen atoms on the nitrogen with the desired organic groups.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be used to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions where one of the organic groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Halides, cyanides, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may yield simpler amines.

Scientific Research Applications

1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- exerts its effects involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N-dimethyl-: A simpler tertiary amine with two methyl groups.

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional aminoethyl groups.

Uniqueness

1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61322-03-0

Molecular Formula

C15H27N3

Molecular Weight

249.39 g/mol

IUPAC Name

N'-[2-[benzyl(methyl)amino]ethyl]-N-ethylpropane-1,3-diamine

InChI

InChI=1S/C15H27N3/c1-3-16-10-7-11-17-12-13-18(2)14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,3,7,10-14H2,1-2H3

InChI Key

BULBADIPONXYCB-UHFFFAOYSA-N

Canonical SMILES

CCNCCCNCCN(C)CC1=CC=CC=C1

Origin of Product

United States

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